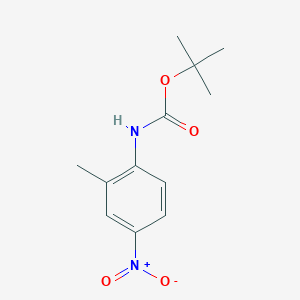
N-BOC-2-Methyl-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-BOC-2-Methyl-4-nitroaniline, also known as tert-butyl 2-methyl-4-nitrophenylcarbamate, is an organic compound with the molecular formula C12H16N2O4. It is a derivative of aniline, where the amino group is protected by a tert-butoxycarbonyl (BOC) group. This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
N-BOC-2-Methyl-4-nitroaniline is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds for research in drug discovery and development.
Medicine: Utilized in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
Target of Action
N-BOC-2-Methyl-4-nitroaniline (also known as N-methyl-4-nitroaniline or MNA) primarily targets nitrocellulose (NC) . Nitrocellulose is a highly flammable polymer formed by nitrating cellulose via exposure to nitric acid or another powerful nitrating agent . It has been widely employed in various military and civilian applications, particularly in the field of propellants and explosives .
Mode of Action
The compound interacts with nitrocellulose through a process known as isothermal decomposition . The Arrhenius equation and model-fitting are used to calculate the thermal decomposition kinetic parameters of NC and MNA/NC composite . The addition of MNA significantly increases the thermal decomposition activation energy of NC, indicating that the thermal stability of NC is increased with MNA addition .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to the thermal decomposition of nitrocellulose . The compound acts as a stabilizer, slowing down the inherently chemically unstable nitrate groups in the NC structure due to autocatalytic accelerated decomposition .
Result of Action
The primary result of this compound’s action is the increased thermal stability of nitrocellulose . This is evidenced by the significant increase in the thermal decomposition activation energy of NC when MNA is added . Furthermore, the addition of MNA significantly extends the storage life of NC .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . For instance, the storage life of NC and MNA/NC composite was estimated using the Berthelot equation, considering an ambient temperature of 298.15 K .
Safety and Hazards
Orientations Futures
Full elements of second-order nonlinear optical (NLO) tensor can be completely characterized for an organic NLO crystal for the first time . As-grown bulk N-benzyl-2-methyl-4-nitroaniline (BNA) crystal was processed to expose (100) and (010) crystal orientations with fine optical surfaces by using precision lathe and diamond blade . This makes it possible to clarify uncertain NLO property of any organic materials and to accelerate application study via precise device fabrications even for fragile organic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-2-Methyl-4-nitroaniline typically involves the nitration of 2-methyl aniline followed by the protection of the amino group with a tert-butoxycarbonyl group. The nitration is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration. The resulting 2-methyl-4-nitroaniline is then reacted with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and temperature control is common to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-BOC-2-Methyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Deprotection: The BOC group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Major Products Formed
Reduction: 2-Methyl-4-nitroaniline is converted to 2-methyl-4-aminophenylcarbamate.
Substitution: Various substituted anilines depending on the nucleophile used.
Deprotection: 2-Methyl-4-nitroaniline.
Comparaison Avec Des Composés Similaires
N-BOC-2-Methyl-4-nitroaniline can be compared with other similar compounds, such as:
N-BOC-4-nitroaniline: Similar structure but without the methyl group at the ortho position.
N-BOC-2-nitroaniline: Similar structure but without the methyl group at the para position.
N-BOC-2-Methyl-4-aminophenylcarbamate: The reduced form of this compound.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of both the nitro and BOC-protected amino groups makes it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
tert-butyl N-(2-methyl-4-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-8-7-9(14(16)17)5-6-10(8)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXOMQBRXHEGKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
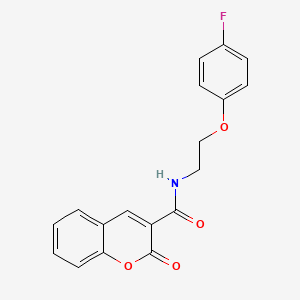
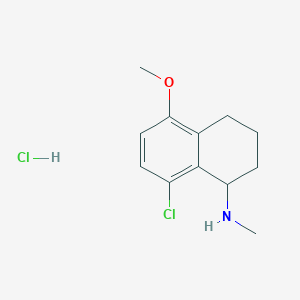
![N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2359869.png)
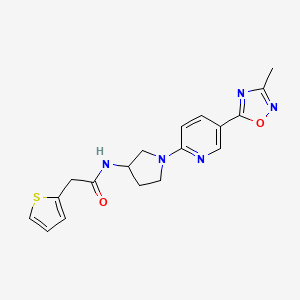
![(5-chloro-2-methoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2359871.png)
![3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2359872.png)
![N-[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropyl]prop-2-enamide](/img/structure/B2359874.png)
![N-(3,5-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2359875.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2359877.png)
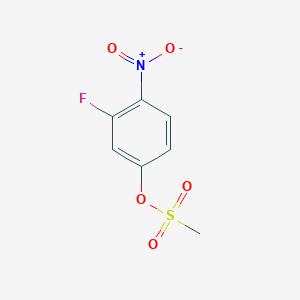
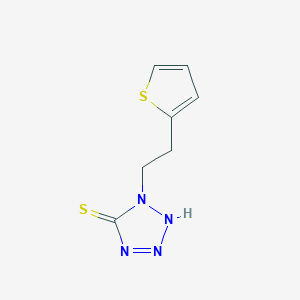
![6-Chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2359882.png)


